molecular formula C8H6BrNOS B14091657 5-(5-Bromo-2-thienyl)-3-methylisoxazole CAS No. 1314809-77-2

5-(5-Bromo-2-thienyl)-3-methylisoxazole

Cat. No.: B14091657
CAS No.: 1314809-77-2
M. Wt: 244.11 g/mol
InChI Key: CDUSILHCVLDXKW-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-thienyl)-3-methylisoxazole is an organic compound that features a brominated thiophene ring attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-thienyl)-3-methylisoxazole typically involves the bromination of a thiophene derivative followed by cyclization to form the isoxazole ring. One common method includes the use of 5-bromo-2-thienyl chalcones and phenyl hydrazine hydrate in the presence of a green catalyst like fly ash: H₂SO₄ under microwave irradiation . This method is efficient and environmentally friendly, yielding high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a cost-effective and sustainable production method.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-thienyl)-3-methylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-thienyl)-3-methylisoxazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom can enhance binding affinity through halogen bonding interactions, while the isoxazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-2-thienyl)-3-methylisoxazole is unique due to the combination of a brominated thiophene ring and an isoxazole ring. This structure provides a balance of electronic properties and reactivity, making it versatile for various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the isoxazole ring contributes to its stability and potential biological activity.

Properties

CAS No.

1314809-77-2

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C8H6BrNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3

InChI Key

CDUSILHCVLDXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(S2)Br

Origin of Product

United States

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